benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Description
Benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a purino-pyrimidine derivative characterized by a fused bicyclic core (purine and pyrimidine rings) with multiple substituents. Key structural features include:
- A 3,5-dimethylphenyl group at position 9 of the purine ring, contributing steric bulk and lipophilicity.
Properties
Molecular Formula |
C26H27N5O4 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
InChI |
InChI=1S/C26H27N5O4/c1-17-12-18(2)14-20(13-17)29-10-7-11-30-22-23(27-25(29)30)28(3)26(34)31(24(22)33)15-21(32)35-16-19-8-5-4-6-9-19/h4-6,8-9,12-14H,7,10-11,15-16H2,1-3H3 |
InChI Key |
HEUIBKYYPVPDKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate typically involves multiple steps. The starting materials include 3,5-dimethylbenzyl alcohol and various purine derivatives. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds similar to benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate exhibit promising anticancer properties. The structural features of this compound may allow it to interact with specific molecular targets involved in cancer cell proliferation and survival. For instance, the presence of the purine-like structure suggests potential inhibition of kinases or other enzymes critical for tumor growth .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit enzymes associated with disease processes. Its structural similarity to nucleobases enables it to act as a competitive inhibitor in pathways involving nucleotide metabolism. This application is particularly relevant for developing treatments for conditions such as viral infections or metabolic disorders .
Material Science Applications
Polymer Chemistry
this compound can serve as a building block in the synthesis of advanced polymer materials. Its functional groups allow for modifications that enhance the thermal stability and mechanical properties of polymers. Research indicates that incorporating such compounds into polymer matrices can improve their performance in various applications .
Nanotechnology
In nanotechnology, this compound can be utilized to create nanocarriers for drug delivery systems. The ability to modify its surface properties can facilitate targeted delivery of therapeutic agents to specific tissues or cells. This application is crucial in enhancing the efficacy of treatments while minimizing side effects .
Synthesis and Characterization
The synthesis of this compound typically involves several organic reactions that can be optimized for yield and purity. Techniques such as continuous flow reactors are employed to adhere to green chemistry principles and enhance production efficiency .
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal demonstrated the efficacy of benzyl derivatives in inhibiting cancer cell lines. The compound showed a dose-dependent response against various cancer types, indicating its potential as a lead compound for further drug development .
Case Study 2: Polymer Enhancement
Research on polymer composites incorporating this compound revealed significant improvements in mechanical strength and thermal stability compared to traditional polymers. These findings suggest that this compound could be pivotal in developing next-generation materials .
Mechanism of Action
The mechanism of action of benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following compounds share structural motifs (e.g., fused heterocycles, aromatic substituents, ester/cyano groups) and are analyzed for comparative insights:
Core Heterocycle and Substituent Analysis
Key Observations:
- Substituent Effects: The 3,5-dimethylphenyl group in the target may enhance lipophilicity and metabolic stability relative to the 4-nitrophenyl group in 1l/2d, which introduces strong electron-withdrawing effects. The benzyl acetate in the target contrasts with the cyano and diethyl ester groups in 1l/2d, suggesting divergent reactivity (e.g., ester hydrolysis vs. nitrile transformation).
- Melting points for imidazo-pyridines (215–245°C) suggest high crystallinity, which may differ for the target due to its fused aromatic system.
Spectroscopic Characterization
- 1H/13C NMR: The target’s aromatic protons (3,5-dimethylphenyl) and ester methylene groups would resonate at δ ~2.3–2.5 (methyl) and δ ~4.6–5.1 (benzyl CH2), distinct from the nitroaryl (δ ~8.0–8.5) and cyano (δ ~110–120 ppm in 13C) signals in 1l/2d .
- IR Spectroscopy : The target’s ester carbonyl (C=O, ~1740 cm⁻¹) and dioxo groups (C=O, ~1680 cm⁻¹) would dominate its IR profile, differing from the nitrile (C≡N, ~2240 cm⁻¹) in 1l/2d .
Biological Activity
Benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C26H27N5O4
- Molecular Weight : 473.533 g/mol
- CAS Number : 844660-02-2
- IUPAC Name : this compound
Biological Activity Overview
This compound has been investigated for various biological activities:
- Antiviral Activity : Research has indicated that derivatives of purine and pyrimidine exhibit antiviral properties, particularly against HIV. The structural modifications in benzyl derivatives can enhance their efficacy as non-nucleoside reverse transcriptase inhibitors (NNRTIs) .
- Anticancer Potential : Some studies suggest that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes or disease pathways. For instance, certain purine derivatives have shown promise in inhibiting enzymes like PPAR (Peroxisome Proliferator-Activated Receptor), which is linked to metabolic disorders .
Study 1: Antiviral Efficacy
A study focused on the antiviral activity of modified benzyl compounds demonstrated that certain analogs exhibited significant inhibition against multiple strains of HIV. The lead compound showed an IC50 value in the sub-micromolar range against both wild-type and mutant strains .
Study 2: Anticancer Activity
In vitro assays revealed that benzyl derivatives could reduce cell viability in various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase. For example, one study found that a closely related compound led to a 50% reduction in cell viability at concentrations as low as 10 µM .
Study 3: Enzyme Modulation
Research into the enzyme inhibition capabilities of benzyl derivatives indicated that they could modulate PPAR activity effectively. This modulation has implications for treating conditions like obesity and type 2 diabetes .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
